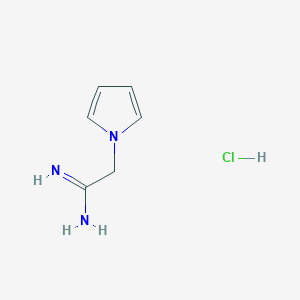
2-Chloro-4-methyloxazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-methyloxazole-5-carbonitrile is a chemical compound with the molecular formula C5H3ClN2O and a molecular weight of 142.54 g/mol It is a chlorinated derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyloxazole-5-carbonitrile typically involves the chlorination of 4-methyloxazole-5-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 2-position of the oxazole ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The final product is typically purified by recrystallization or chromatography to achieve the desired level of purity .
化学反応の分析
Types of Reactions
2-Chloro-4-methyloxazole-5-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4-methyloxazole-5-carbonitrile, while oxidation with hydrogen peroxide can produce 2-chloro-4-methyloxazole-5-carboxylic acid .
科学的研究の応用
2-Chloro-4-methyloxazole-5-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-4-methyloxazole-5-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways involved are subject to ongoing research .
類似化合物との比較
Similar Compounds
- 2-Chloro-4-methyloxazole-5-carboxylic acid
- 2-Chloro-4-methyloxazole-5-methyl ester
- 2-Chloro-4-methyloxazole-5-amine
Comparison
Compared to these similar compounds, 2-Chloro-4-methyloxazole-5-carbonitrile is unique due to the presence of the nitrile group at the 5-position. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various derivatives. The nitrile group also enhances the compound’s stability and solubility in organic solvents, which can be advantageous in certain applications .
特性
分子式 |
C5H3ClN2O |
|---|---|
分子量 |
142.54 g/mol |
IUPAC名 |
2-chloro-4-methyl-1,3-oxazole-5-carbonitrile |
InChI |
InChI=1S/C5H3ClN2O/c1-3-4(2-7)9-5(6)8-3/h1H3 |
InChIキー |
XRMZJRUIKFJEEK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=N1)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid hydrochloride](/img/structure/B11784930.png)


![6-(2,5-Dimethoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11784945.png)
![4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B11784948.png)







![2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11784972.png)
